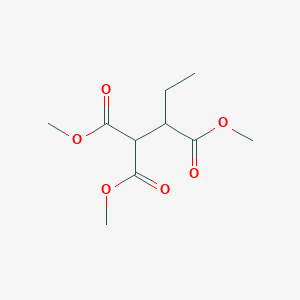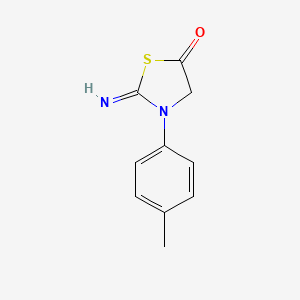
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one is a heterocyclic compound that contains a thiazolidine ring with an imino group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one: Known for its potential antimicrobial properties.
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one: Similar structure but different position of the imino group, leading to different reactivity.
2-Imino-3-(4-methylphenyl)-1,3-thiazolidin-2-one: Another positional isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .
Propriétés
Numéro CAS |
89612-10-2 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-imino-3-(4-methylphenyl)-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)12-6-9(13)14-10(12)11/h2-5,11H,6H2,1H3 |
Clé InChI |
BPTOPVFJRKYJOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)SC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


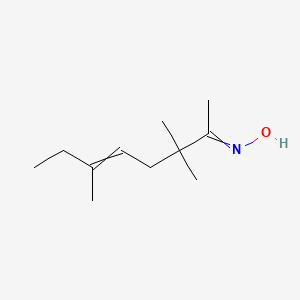
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
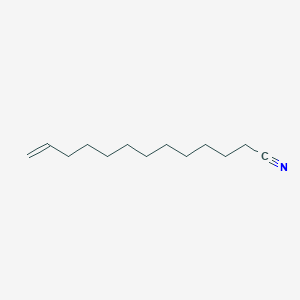
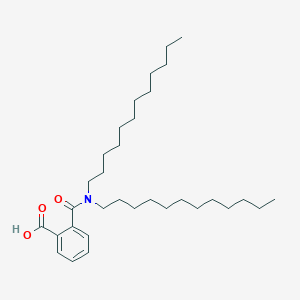
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
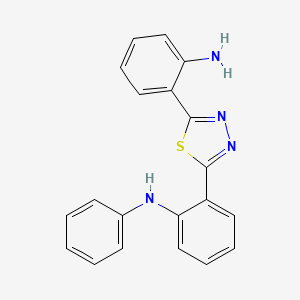
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
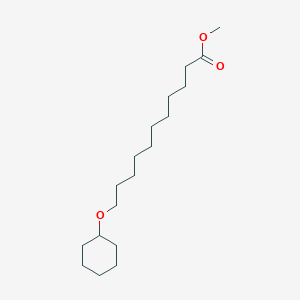

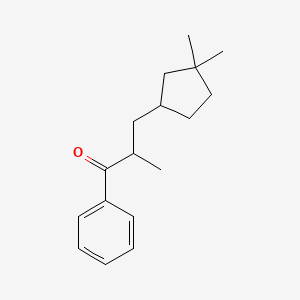

![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
